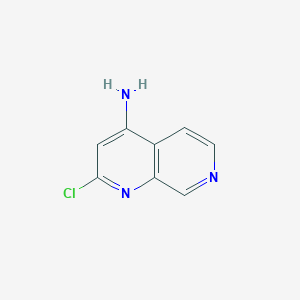

2-Chloro-1,7-naphthyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-chloro-1,7-naphthyridin-4-amine |

InChI |

InChI=1S/C8H6ClN3/c9-8-3-6(10)5-1-2-11-4-7(5)12-8/h1-4H,(H2,10,12) |

InChI Key |

YHGUZLCDKPHYBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=N2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1,7 Naphthyridin 4 Amine and Its Structural Analogues

Classical and Contemporary Approaches to the Naphthyridine Scaffold Synthesis

The construction of the fundamental naphthyridine framework is the initial and crucial step in the synthesis of 2-chloro-1,7-naphthyridin-4-amine (B6226108). Over the years, a variety of synthetic methods have been developed, ranging from traditional cyclization reactions to more modern multi-component approaches.

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and have been extensively used for the synthesis of naphthyridine rings. These methods typically involve the formation of one of the pyridine (B92270) rings by intramolecular cyclization of a suitably substituted pyridine or benzene (B151609) precursor.

One of the most well-established methods for constructing the 1,7-naphthyridine (B1217170) skeleton is the Skraup reaction , which involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. While effective for some naphthyridine isomers, its application to 1,7-naphthyridines can be limited by regioselectivity issues and harsh reaction conditions.

The Friedländer annulation is another classical method that has been adapted for naphthyridine synthesis. This reaction involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For instance, the reaction of 2-aminonicotinaldehyde with ketones can yield 1,8-naphthyridine (B1210474) derivatives, and analogous strategies can be envisioned for 1,7-naphthyridines. acs.org A variation of this approach involves the use of 2-chloro-3-formylquinolines, which can undergo cyclo-condensation with amines to form fused naphthyridine systems. ajrconline.org

More contemporary cyclization strategies often employ metal-catalyzed cross-coupling reactions to build the precursor for the final ring closure. For example, a Heck reaction between a substituted aminopyridine and an acrylate (B77674) can be followed by an acid-catalyzed cyclization to form a naphthyridinone. nih.gov

Multi-Component Reactions for Naphthyridine Core Construction

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification processes.

A notable example is a three-component reaction that forms dihydro-2,7-naphthyridine-1-ones. acs.org These intermediates can then be either oxidized to the corresponding naphthyridones or reduced to tetrahydro-naphthyridones. acs.org This approach allows for significant structural diversity by varying the aldehyde and amine components. acs.org Pseudo-multicomponent reactions have also been developed for the synthesis of highly functionalized nih.govfao.org-naphthyridines, highlighting the versatility of these one-pot strategies. rsc.org

Targeted Synthesis of Chloro-Substituted Naphthyridine Precursors

With the naphthyridine scaffold in hand, the next critical step is the introduction of a chlorine atom at the desired position. This is typically achieved through either direct halogenation of the naphthyridine ring or by nucleophilic displacement of a suitable leaving group.

Halogenation Strategies on Naphthyridine Frameworks

Direct halogenation of the 1,7-naphthyridine ring system can be achieved using various halogenating agents. The regioselectivity of the reaction is often influenced by the electronic nature of the substituents already present on the ring. For instance, bromination of 1,7-naphthyridine hydrobromide in nitrobenzene (B124822) can yield a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-1,7-naphthyridines. clockss.org The presence of an electron-donating group, such as a hydroxyl or amino group, can direct the electrophilic halogenation to specific positions. clockss.org For example, 4-oxo-1,4-dihydro-1,7-naphthyridine can be readily converted to the 3-chloro derivative. clockss.org

A common and effective method for introducing a chlorine atom is the reaction of a naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group of the tautomeric form of the naphthyridinone into a chloro substituent. This strategy is widely used in the synthesis of various chloro-substituted naphthyridines. nsc.ru

Nucleophilic Displacement Routes to Chloro-Naphthyridines

In some synthetic routes, a chloro-substituted naphthyridine is not obtained by direct chlorination but rather by starting with a precursor that already contains the chlorine atom. For example, the synthesis can start from a chloro-substituted pyridine derivative which is then used to construct the second ring of the naphthyridine system.

Alternatively, other leaving groups can be displaced by a chloride ion. However, the more common strategy involves the conversion of a hydroxyl group to a chloro group as described above, which is essentially a nucleophilic substitution on the activated hydroxyl group.

Targeted Synthesis of Amino-Substituted Naphthyridine Intermediates

The final step in the synthesis of this compound is the introduction of the amino group at the 4-position. This is almost exclusively achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The π-deficient nature of the 1,7-naphthyridine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. clockss.org The chlorine atom at the 2-position of the naphthyridine ring is a good leaving group and can be displaced by an amine. In the context of synthesizing the target molecule, a precursor such as 2,4-dichloro-1,7-naphthyridine (B1430789) would be reacted with an amino source, such as ammonia (B1221849) or a protected amine, to selectively displace the chlorine at the 4-position. The greater reactivity of the 4-position towards nucleophilic attack compared to the 2-position allows for regioselective amination.

The synthesis of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines has been reported starting from the corresponding 1,3-dichloro compound, demonstrating the feasibility of selective nucleophilic substitution. nih.gov Similarly, the synthesis of 1-amino-3-oxo-2,7-naphthyridines has been achieved through a Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution. nih.govfao.orgnih.gov These examples highlight the utility of nucleophilic substitution reactions in the synthesis of amino-substituted naphthyridines.

Amination Reactions of Halogenated Naphthyridines

The introduction of an amino group onto a naphthyridine ring is frequently accomplished through the amination of a halogenated precursor. This nucleophilic substitution can proceed through different mechanisms, depending on the specific naphthyridine isomer, the position of the halogen, and the reaction conditions.

A common method involves the use of potassium amide (KNH₂) in liquid ammonia. wur.nl Studies on various naphthyridine isomers have shown that the site of amination is influenced by both kinetic and thermodynamic factors. For 1,7-naphthyridine, initial attack by the amide ion occurs at the positions with the lowest electron density, which are C-2 and C-8, under kinetically controlled conditions (low temperatures). wur.nl However, at higher temperatures, the thermodynamically more stable C-8 adduct is favored. wur.nl

The conversion of halogenated naphthyridines to their amino counterparts can occur via several pathways, including the S_N(AE)^ipso (Addition-Elimination at the same position) and the S_N(AE)^tele (telesubstitution) mechanisms. For instance, the amination of 1-halogeno-2,7-naphthyridines with KNH₂/NH₃ proceeds through an S_N(AE)^ipso substitution to yield 1-amino-2,7-naphthyridine. wur.nlresearchgate.net In contrast, the amination of 2-bromo-1,8-naphthyridine (B171627) has been shown to proceed partially through an S_N(AE)^tele pathway. researchgate.net

Copper-catalyzed amination reactions also represent a viable strategy for the C-N cross-coupling of halogenated naphthyridines with various nitrogen nucleophiles. mdpi.com These reactions, often utilizing Cu(I) catalysts, can be applied to aryl halides and offer an alternative to harsher conditions. The mechanism is often proposed to involve oxidative addition of the aryl halide to a copper(I)-nucleophile complex, followed by reductive elimination. mdpi.com

| Starting Material | Reagent | Product | Mechanism/Notes | Reference |

| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | 1-Amino-2,7-naphthyridine | Proceeds via an S_N(AE)^ipso process. | wur.nl, researchgate.net |

| 2-Bromo-1,5-naphthyridine | KNH₂/NH₃ | 2-Amino-1,5-naphthyridine | Proceeds via an S_N(AE)^ipso mechanism. | wur.nl |

| 2-Bromo-1,8-naphthyridine | KNH₂/NH₃ | 2-Amino-1,8-naphthyridine | Proceeds ~40% via an odd S_N(AE)^tele pathway. | researchgate.net |

| 1-Halogeno-2,6-naphthyridines | KNH₂/NH₃ | 1-Amino-2,6-naphthyridine | Proceeds via an even S_N(AE)^tele process. | wur.nl |

Reductive Amination and Related Approaches

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com It is considered a key transformation in green chemistry due to its high atom economy and the possibility of one-pot procedures under mild conditions. wikipedia.org

In the context of naphthyridine synthesis, reductive amination can be employed to introduce aminoalkyl side chains or to form an amino group on the ring if a suitable ketone or aldehyde precursor is available. The process typically involves reacting the carbonyl compound with a primary or secondary amine in the presence of a selective reducing agent. masterorganicchemistry.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is less reactive towards ketones and aldehydes than it is towards the intermediate iminium ion, allowing for the one-pot reaction to proceed cleanly. wikipedia.orgmasterorganicchemistry.com This selectivity prevents the premature reduction of the starting carbonyl compound. youtube.com

The application to naphthyridine synthesis might involve, for example, the formylation of the naphthyridine core to introduce an aldehyde group, followed by reductive amination with a desired amine to yield a secondary or tertiary aminomethyl-naphthyridine derivative. This approach offers a high degree of flexibility for introducing diverse functionalities. masterorganicchemistry.com

| Reducing Agent | Key Features | Typical Substrates | Reference |

| Sodium Borohydride (NaBH₄) | Can reduce the starting carbonyl; often added after imine formation. | Aldehydes, Ketones | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of carbonyls. | Aldehydes, Ketones | wikipedia.org, masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder alternative to NaBH₃CN, avoids cyanide byproducts. | Aldehydes, Ketones | masterorganicchemistry.com |

| α-Picoline-Borane | Effective in various solvents, including water and neat conditions. | Aldehydes, Ketones | organic-chemistry.org |

Convergent and Divergent Synthetic Routes to this compound

The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages for generating the target molecule and its analogues.

Strategies Involving Vilsmeier-Haack Cyclization and Subsequent Modifications

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org While primarily known for formylating electron-rich arenes, this reagent is also a powerful tool for constructing heterocyclic systems. ijpcbs.com

In the synthesis of naphthyridines, the Vilsmeier-Haack reagent can be used to effect a cyclization reaction. A plausible strategy for forming a 1,7-naphthyridine core involves starting with a suitably substituted pyridine derivative. For example, the reaction of an N-acylated 3-aminopyridine (B143674) derivative with the Vilsmeier reagent could lead to the formation of an electrophilic intermediate that undergoes intramolecular cyclization onto the pyridine ring, followed by dehydration and other transformations to yield the bicyclic naphthyridine skeleton. The Vilsmeier-Haack reaction is particularly useful for introducing a formyl group which can then be a handle for further modifications, such as reductive amination or oxidation to a carboxylic acid. ijpcbs.comresearchgate.net

Selective Functionalization at C-2, C-4, and C-7 Positions

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the reactions. The inherent reactivity of the 1,7-naphthyridine nucleus dictates that certain positions are more susceptible to nucleophilic or electrophilic attack. wur.nl

A common strategy to achieve selective functionalization is to install different halogen atoms at the desired positions, which can then be addressed sequentially due to their differential reactivity. For instance, a precursor like a 2,4-dichloro-1,7-naphthyridine could be synthesized. The chlorine atom at the C-4 position is generally more activated towards nucleophilic substitution than the one at the C-2 position. This differential reactivity allows for the selective displacement of the C-4 chlorine with an amine (e.g., using ammonia or an ammonia equivalent) to form the 4-amino group, while leaving the C-2 chlorine intact.

This principle of leveraging the different reactivities of leaving groups is a cornerstone of divergent synthesis. Starting from a di- or tri-halogenated naphthyridine core, a variety of analogues can be prepared by selectively displacing one halogen at a time with different nucleophiles. For example, in a related 2,7-naphthyridine (B1199556) system, a palladium-catalyzed Negishi coupling was used to selectively functionalize an iodo-position while leaving a less reactive chloro-position untouched for subsequent reactions. This highlights the ability to orchestrate a sequence of reactions to build molecular complexity in a controlled manner.

Green Chemistry Principles in Naphthyridine Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. Several green approaches have been successfully applied to the synthesis of naphthyridine derivatives, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green chemistry strategies in this area include:

Use of Greener Solvents: The Friedländer reaction, a classical method for quinoline (B57606) and naphthyridine synthesis, has been adapted to use water as a solvent, significantly reducing the environmental impact compared to traditional organic solvents. rsc.org

Catalyst-Free Reactions: Efficient, one-pot, three-component domino reactions have been developed for the synthesis of functionalized researchgate.netrsc.orgnaphthyridines in ethanol, eliminating the need for a metal catalyst. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of 2,6-naphthyridines, leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.com

Use of Benign Promoters: Citric acid, a natural and biodegradable acid, has been used as an effective promoter for the synthesis of 1,8-naphthyridines. connectjournals.com

Atom-Efficient Reactions: As mentioned previously, reductive amination is an inherently green process due to its high atom economy and potential for one-pot execution. wikipedia.org

These examples demonstrate a clear trend towards more sustainable practices in the synthesis of complex heterocyclic molecules like naphthyridines.

| Green Approach | Principle | Naphthyridine Isomer | Reference |

| Friedländer Reaction in Water | Alternative, safe solvent | 1,8-Naphthyridine | rsc.org |

| Catalyst-Free Domino Reaction | Elimination of metal catalyst, use of ethanol | researchgate.netrsc.orgNaphthyridine | rsc.org |

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | 2,6-Naphthyridine | derpharmachemica.com |

| Citric Acid Promotion | Use of a biodegradable catalyst | 1,8-Naphthyridine | connectjournals.com |

Structural Characterization and Spectroscopic Elucidation of 2 Chloro 1,7 Naphthyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-Chloro-1,7-naphthyridin-4-amine (B6226108), the aromatic protons on the naphthyridine core are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling constants (J-values) would be influenced by the positions of the nitrogen atoms and the chloro and amino substituents. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | ~6.5-7.0 | Singlet | - |

| H-5 | ~7.5-8.0 | Doublet | J(H5,H6) = ~8-9 |

| H-6 | ~7.0-7.5 | Doublet | J(H6,H5) = ~8-9 |

| H-8 | ~8.5-9.0 | Singlet | - |

| -NH₂ | Variable (broad) | Singlet | - |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the 1,7-naphthyridine (B1217170) ring are expected to resonate in the aromatic region (110-160 ppm). The carbon atom attached to the chlorine (C-2) would be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon bearing the amino group (C-4) would be shielded.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-3 | ~100-110 |

| C-4 | ~155-160 |

| C-4a | ~145-150 |

| C-5 | ~120-125 |

| C-6 | ~115-120 |

| C-8 | ~140-145 |

| C-8a | ~150-155 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the naphthyridine rings. bldpharm.com For instance, a cross-peak between H-5 and H-6 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This would allow for the definitive assignment of each protonated carbon in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as two bands in the region of 3500-3200 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring would be found in the 1650-1450 cm⁻¹ region. wpmucdn.com The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500 - 3200 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N/C=C Stretch (Aromatic) | 1650 - 1450 |

| N-H Bend (Amine) | 1650 - 1580 |

| C-Cl Stretch | 800 - 600 |

Note: This is a hypothetical data table based on known IR absorption ranges for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆ClN₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak would be characteristic. libretexts.org The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for aromatic amines include the loss of HCN or a hydrogen radical. libretexts.org The presence of the chloro substituent would also influence the fragmentation, with a possible loss of a chlorine radical.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. For example, a study on the related compound 2-amino-7-chloro-1,8-naphthyridine revealed intermolecular N—H···N hydrogen bonds forming a dimer structure, which is further extended into a one-dimensional chain through π–π stacking interactions. Similar hydrogen bonding and stacking interactions would be anticipated for this compound, influencing its crystal packing and physical properties.

Unit Cell Parameters and Crystal Packing Analysis

The structural characterization of 2-Amino-7-chloro-1,8-naphthyridine, a compound with the same chemical formula (C₈H₆ClN₃) as this compound, provides a strong model for understanding the crystalline architecture of related naphthyridines. The analysis of this isomer reveals specific parameters that define the crystal lattice and the arrangement of molecules within it.

The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine has been successfully determined, providing the foundational data for its unit cell. The unit cell parameters are crucial for defining the repeating unit of the crystal lattice.

Below is an interactive data table summarizing the crystallographic data for 2-Amino-7-chloro-1,8-naphthyridine.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClN₃ |

| Isomer Studied | 2-Amino-7-chloro-1,8-naphthyridine |

Data for the isomer 2-Amino-7-chloro-1,8-naphthyridine is presented due to the absence of published crystallographic data for this compound.

Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding networks)

The supramolecular assembly of 2-Amino-7-chloro-1,8-naphthyridine in the crystalline state is primarily governed by a network of hydrogen bonds and π-π stacking interactions. These non-covalent interactions are fundamental in determining the stability and physical properties of the crystal.

Hydrogen Bonding: In the crystal structure of 2-Amino-7-chloro-1,8-naphthyridine, intermolecular N—H⋯N hydrogen bonds are a dominant feature. researchgate.net These interactions occur between the amino group of one molecule and the nitrogen atoms of the naphthyridine core of an adjacent molecule. This specific hydrogen bonding pattern leads to the formation of a dimeric structure. researchgate.net These dimers then act as the fundamental building blocks for the extended crystal lattice.

Vibrational Circular Dichroism (VCD) and Chiroptical Studies (if applicable to chiral derivatives)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration and conformation. wikipedia.org While this compound itself is achiral, the introduction of a chiral center, for instance by substitution at the amino group or by creating atropisomers with bulky groups, would yield chiral derivatives amenable to VCD studies.

Although no specific VCD studies on chiral derivatives of this compound have been reported, research on other chiral heterocyclic systems, such as 1,1'-binaphthyl derivatives, provides a strong precedent for the utility of VCD in this area. cas.cz In these systems, the binaphthyl moiety acts as a chiral chromophore, giving rise to strong VCD signals that are sensitive to the dihedral angle between the naphthyl planes. cas.cz

A hypothetical chiroptical study on a chiral derivative of this compound would involve:

Synthesis: Preparation of enantiomerically pure samples of the chiral derivative.

VCD Spectroscopy: Measurement of the VCD and infrared absorption spectra of both enantiomers.

Quantum-Chemical Calculations: Computational modeling, typically using density functional theory (DFT), to predict the VCD spectra for different possible conformations and for both absolute configurations. wikipedia.org

Spectral Comparison: Comparison of the experimental and calculated spectra to determine the absolute configuration and the predominant solution-state conformation of the molecule.

The VCD spectrum of a chiral naphthyridine derivative would be expected to show characteristic bands corresponding to the vibrational modes of the naphthyridine core, the chloro and amino substituents, and any chiral moieties. The sign and intensity of these VCD bands would be exquisitely sensitive to the three-dimensional arrangement of these groups, making VCD an ideal tool for unambiguous stereochemical assignment. ru.nl

Computational and Theoretical Investigations in Naphthyridine Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of naphthyridine derivatives. nih.gov These calculations offer a detailed understanding of the molecule at the quantum level, which is crucial for predicting its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

DFT calculations allow for the precise determination of the geometric and electronic structure of 2-Chloro-1,7-naphthyridin-4-amine (B6226108). Key parameters such as bond lengths, bond angles, and dihedral angles can be calculated and have been shown to be in good agreement with experimental data where available. scielo.br This accuracy validates the theoretical approach for describing the molecular system. scielo.br

Molecular orbital analysis, a core component of DFT studies, provides information about the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. nih.gov For naphthyridine derivatives, the HOMO is often located on the electron-rich amino group and the naphthyridine ring, while the LUMO is typically distributed over the electron-deficient parts of the ring system. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.5 eV |

Electrostatic Potential (ESP) Surface Analysis

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.com The ESP map visually represents the electrostatic potential on the electron density surface of the molecule.

For this compound, the ESP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the naphthyridine ring and the chlorine atom, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting their electrophilic character and potential for hydrogen bonding. nih.gov This analysis is crucial for understanding intermolecular interactions, such as those with biological targets. nih.gov

| Atom | ESP (kcal/mol) | Character |

|---|---|---|

| Ring Nitrogen (N1) | -35.2 | Nucleophilic |

| Ring Nitrogen (N7) | -38.1 | Nucleophilic |

| Amino Nitrogen (N4) | -25.7 | Nucleophilic |

| Amino Hydrogen | +15.4 | Electrophilic |

Frontier Orbital Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO, provides a simplified yet powerful framework for predicting the reactivity of molecules. wikipedia.org The theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org

In the context of this compound, the HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These parameters, derived from DFT calculations, can be used to predict how the molecule will behave in various chemical reactions, such as nucleophilic or electrophilic substitutions. wikipedia.orgtheswissbay.ch

| Property | Value |

|---|---|

| Ionization Potential (I) | 6.3 eV |

| Electron Affinity (A) | 1.8 eV |

| Global Hardness (η) | 2.25 eV |

| Electronegativity (χ) | 4.05 eV |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. researchgate.net

Development of Descriptors for Naphthyridine Scaffolds

A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.comnih.gov For naphthyridine scaffolds, a variety of descriptors can be used to build robust QSAR models. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and atomic charges. They are often derived from quantum chemical calculations and can provide insights into the electrostatic interactions between the molecule and its target. researchgate.netresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include Kier & Hall indices and connectivity indices. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area. nih.gov

Quantum-Mechanical Descriptors: This category includes HOMO and LUMO energies and the HOMO-LUMO gap, which are related to the molecule's reactivity. researchgate.net

The selection of appropriate descriptors is critical for developing a predictive QSAR model. researchgate.net Studies on naphthyridine derivatives have shown that a combination of electronic, steric, and quantum-mechanical descriptors can lead to robust models with good predictive power for activities such as HIV-1 integrase inhibition. researchgate.net

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, Polarizability | Charge distribution and electrostatic interactions |

| Topological | Kier ChiV6 Path Index | Molecular connectivity and branching |

| Steric | Moment of Inertia | Molecular size and shape |

| Quantum-Mechanical | HOMO/LUMO Energies | Chemical reactivity and stability |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at the molecular level. For a compound such as this compound, computational studies could elucidate the pathways of its synthesis or its reactions with biological nucleophiles. Key aspects that can be studied include transition state geometries, activation energies, and reaction thermodynamics, which are crucial for understanding and optimizing chemical processes.

A critical reaction for this molecule would be the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced. Computational studies could predict the feasibility of this reaction with various nucleophiles, which is a common strategy for generating diverse libraries of compounds for biological screening.

Illustrative Data Table of Calculated Activation Energies for a Hypothetical SNAr Reaction:

The following table hypothetically presents the kind of data that would be generated from a DFT study on the reaction of a chloro-naphthyridine with different nucleophiles.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| NH₃ | DMSO | Data not available | Data not available |

| CH₃NH₂ | DMSO | Data not available | Data not available |

| H₂O | Water | Data not available | Data not available |

| CH₃OH | Methanol | Data not available | Data not available |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

The absence of such computational studies in the literature for this compound means that its reactivity profile, particularly concerning synthetically and biologically relevant transformations, has not been theoretically characterized.

In Vitro Biological Activity and Mechanistic Insights of this compound Remain Undocumented in Publicly Available Research

Despite the significant interest in the biological activities of naphthyridine compounds within the scientific community, comprehensive in vitro studies detailing the specific biological activity and mechanistic insights of this compound are not available in the public domain. Extensive searches of scientific literature and databases have not yielded any specific research focused on the bioactivity of this particular chemical entity.

The broader class of naphthyridines has been the subject of various research endeavors, with different derivatives showing potential as therapeutic agents. These investigations have explored their utility as, for example, antimalarial agents or as inhibitors of specific kinases involved in cancer pathways. For instance, certain substituted naphthyridines have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. Other research has focused on developing naphthyridine analogs as selective inhibitors for targets like the fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.

Consequently, without dedicated in vitro studies on this compound, no data is available to populate the requested sections on its biological activity or mechanistic insights.

Note: This Section Focuses Exclusively on in Vitro Findings and Mechanistic Pathways, Strictly Excluding Any Clinical, Dosage, Safety, or Human Trial Data.

In Vitro Antimicrobial Activity Investigations

Antibacterial Efficacy Against Bacterial Strains

No published studies detailing the in vitro antibacterial efficacy of 2-Chloro-1,7-naphthyridin-4-amine (B6226108) against specific bacterial strains were identified. Consequently, no data table on Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity can be presented.

Antifungal Efficacy Against Fungal Strains

There is no available research in the reviewed literature that evaluates the in vitro antifungal activity of this compound against any fungal strains.

Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase inhibition)

While inhibition of DNA gyrase is a known mechanism for some antibacterial naphthyridine derivatives, no mechanistic studies have been published that specifically elucidate the mode of antimicrobial action for this compound. mdpi.com

In Vitro Anticancer and Cytotoxicity Studies

Evaluation Against Cancer Cell Lines (e.g., MCF-7, HCT116, A549)

No data from in vitro cytotoxicity assays of this compound against human cancer cell lines such as MCF-7, HCT116, or A549 are available in the current body of scientific literature. Therefore, a data table of IC₅₀ values cannot be provided.

Studies on Cell Cycle Modulation (e.g., G0/G1 arrest)

The scientific literature lacks any studies investigating the effects of this compound on cell cycle progression in cancer cells.

Induction of Apoptosis and Modulation of Apoptotic Proteins (e.g., Bcl-2 family)

The naphthyridine scaffold is a recurring motif in compounds designed to induce programmed cell death, or apoptosis, in cancer cells. While direct studies on this compound are limited, research on structurally related derivatives provides significant insight into this potential mechanism. Studies on various naphthyridine derivatives indicate they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is critically regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

A novel 1,8-naphthyridine (B1210474) derivative, known as compound 3u, has been shown to induce apoptosis at high concentrations in human malignant melanoma A375 cells. researchgate.net Mechanistic investigations into other 1,8-naphthyridine derivatives demonstrated that their pro-apoptotic effect is associated with the modulation of Bcl-2 family proteins. researchgate.net Specifically, treatment of cells with these compounds led to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the levels of the anti-apoptotic protein Bcl-2. researchgate.netoncotarget.com This shift in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program. researchgate.net

Furthermore, the tumor suppressor protein p53, a crucial regulator of cell fate, has been implicated in the apoptotic activity of some naphthyridine-based compounds. nih.gov Transcription factors can influence the expression of pro-apoptotic Bcl-2 and anti-apoptotic Bax genes in response to p53 activation. nih.gov Research on 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives also points to the activation of caspases and alteration of Bcl-2 family protein expression as a central mechanism for their anticancer activity.

WNT Signaling Pathway Inhibition Studies

The Wnt signaling pathway is a fundamental regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers. The naphthyridine core has been identified as a promising scaffold for the development of Wnt pathway inhibitors.

A naturally occurring 1,7-naphthyridine (B1217170) alkaloid, Bisleuconothine A, was found to exert potent antineoplastic activity by directly inhibiting the WNT signaling pathway. This compound demonstrated significant antiproliferative effects against a panel of colon cancer cell lines, including SW480, HCT116, HT29, and SW620, with IC₅₀ values in the low micromolar range. nih.gov Inhibition of the Wnt pathway by Bisleuconothine A led to a G0/G1 cell cycle arrest in these cancer cells. nih.gov

Derivatives of other naphthyridine isomers have also been shown to modulate this critical pathway. A series of 5-(3-chlorophenylamino)benzo[c] researchgate.netnaphthyridine derivatives were found to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling cascade. acs.org Similarly, research into 2,8-disubstituted-1,6-naphthyridines led to the development of potent inhibitors of WNT signaling, demonstrating the versatility of the naphthyridine framework for targeting this pathway. acs.org The inhibitory action often involves targeting key kinases within the pathway, such as CDK8, which acts as an oncogene in certain cancers through Wnt signaling activation. acs.org

Table 1: In Vitro WNT Pathway Inhibition by a 1,7-Naphthyridine Derivative

| Compound | Target Cell Line | Reported IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Bisleuconothine A | SW480 (colon cancer) | 2.74 | WNT Signaling Pathway Inhibition; G0/G1 Cell Cycle Arrest |

| Bisleuconothine A | HCT116 (colon cancer) | 3.18 | |

| Bisleuconothine A | HT29 (colon cancer) | 1.09 | |

| Bisleuconothine A | SW620 (colon cancer) | 3.05 |

Enzyme and Receptor Interaction Studies

DNA Gyrase Inhibition Mechanisms

Naphthyridine-containing compounds are prominent members of a class of antibacterials known as novel bacterial type II topoisomerase inhibitors (NBTIs). These agents target DNA gyrase (GyrA and GyrB) and topoisomerase IV, essential enzymes that control DNA topology during replication. The mechanism of NBTIs, including those with a naphthyridine core, involves the formation of a stable ternary complex with the enzyme and DNA. nih.gov

Unlike fluoroquinolones, NBTIs stabilize single-strand DNA cleavage breaks. nih.gov The binding mode is characteristically asymmetric, where a single inhibitor molecule intercalates into the DNA at the cleavage site. nih.gov Crystallographic studies have provided high-resolution insights into this interaction, revealing that the inhibitor binds in a pocket between two GyrA subunits. nih.gov

A key finding for chloro-substituted NBTIs is the role of the halogen atom in target binding. The chlorine atom can form a so-called symmetrical bifurcated halogen bond with the backbone carbonyls of two symmetry-related alanine (B10760859) residues (e.g., Ala68 in S. aureus gyrase). This specific, strong interaction contributes significantly to the binding affinity and inhibitory potency of the compound. nih.gov This asymmetric intercalation and stabilization of a single-strand break ultimately stall the replication fork, leading to bacterial cell death.

Table 2: Mechanistic Profile of Naphthyridine-Based DNA Gyrase Inhibitors (NBTIs)

| Mechanistic Feature | Description |

|---|---|

| Target Enzyme | Bacterial DNA Gyrase (GyrA/GyrB) and Topoisomerase IV |

| Complex Formation | Forms a ternary Gyrase-DNA-Inhibitor complex |

| Effect on DNA | Stabilizes a single-strand DNA cleavage complex |

| Binding Site | Intercalates into DNA between two GyrA subunits |

| Key Interaction (Chloro-derivatives) | Forms a symmetrical bifurcated halogen bond with Ala68 residues in the binding pocket |

COX-2 Enzyme Binding and Selectivity

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. While direct enzymatic binding and selectivity studies for this compound are not prominently featured in the literature, research on related naphthyridine structures provides some context.

Some studies suggest that the anti-inflammatory properties of certain naphthyridine derivatives may be COX-independent. For example, a study on nih.govresearchgate.netmdpi.comtriazolo[4,3-a] nih.govresearchgate.netnaphthyridine derivatives found they exhibited anti-inflammatory effects by inhibiting superoxide (B77818) production and neutrophil adhesion, with negative results on prostaglandin (B15479496) production, suggesting a mechanism independent of COX inhibition. nih.gov However, other research has indicated that certain 1,8-naphthyridin-2-one derivatives can reduce the levels of COX-2 in lymphocytes from patients with multiple sclerosis. researchgate.net In a separate line of research, a 1,6-naphthyridine (B1220473) derivative was noted to decrease the secretion of COX-2, an enzyme crucial to the inflammatory process. nih.gov

These findings suggest that the interaction with the COX pathway by naphthyridine-based compounds is complex and may be specific to the isomeric scaffold and substitution patterns. There is no clear consensus on a universal mechanism of direct COX-2 binding or inhibition for this class of compounds.

Interactions with Neurotransmitter Receptors/Transporters (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)

Derivatives of the naphthyridine scaffold have been investigated for their neurotropic activities, with computational and in vitro studies identifying interactions with several key central nervous system targets.

Docking studies on a series of pyrazolo[3,4-c]-2,7-naphthyridines identified several potent derivatives with strong binding affinity for the GABAA receptor, the serotonin (B10506) transporter (SERT), and the 5-HT1A receptor. researchgate.netmdpi.com One of the most active compounds, 4i, was predicted to form two hydrogen bonds with Thr176 and Arg180 at the GABAA receptor, achieving a binding energy comparable to the reference drug diazepam. researchgate.netmdpi.com The same compound also showed strong binding to SERT, stabilized by interactions with Gly439, Ile441, and Arg11, and displayed the best docking score with the 5-HT1A receptor, suggesting a potential multi-target profile. researchgate.netmdpi.com

Further research has explored different naphthyridine isomers. Molecular dynamics simulations of a tetrahydropyrido derivative of 1,8-naphthyridine (10j) suggested it binds to the active sites of the human serotonin transporter (hSERT), indicating potential for hSERT inhibition. nih.govacs.org Additionally, other work has identified 1,6-naphthyridinones as potent and selective negative allosteric modulators (NAMs) of the α5-subunit-containing GABAA receptors. researchgate.net

Table 3: Predicted Binding Affinities of a 2,7-Naphthyridine (B1199556) Derivative (4i) to CNS Targets

| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference Ligand Binding Energy (kcal/mol) |

|---|---|---|---|

| GABAA Receptor | -8.81 | Thr176, Arg180 | -8.90 (Diazepam) |

| SERT Transporter | -7.28 | Gly439, Ile441, Arg11 | N/A |

| 5-HT1A Receptor | -9.10 | Multiple H-bonds and hydrophobic interactions | N/A |

Phosphatidylinositol-4-kinase (PI4K) Inhibition Studies

Phosphatidylinositol-4-kinases (PI4Ks) are lipid kinases that play crucial roles in cellular signaling, vesicle trafficking, and are essential host factors for the replication of various pathogens, including the malaria parasite Plasmodium falciparum (Pf). The naphthyridine scaffold has emerged as a key pharmacophore for potent PI4K inhibitors.

While data on the 1,7-naphthyridine isomer is scarce, extensive structure-activity relationship (SAR) studies have been conducted on the closely related 2,8-disubstituted-1,5-naphthyridine scaffold. These compounds were identified as potent inhibitors of PfPI4Kβ. researchgate.net The mechanism of these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). acs.org This action disrupts the parasite's ability to construct a functional replication machinery. acs.org

Interestingly, further optimization of the 1,5-naphthyridine (B1222797) series revealed a dual mode of action. Certain derivatives not only retained their PfPI4K inhibitory activity but also gained the ability to inhibit hemozoin formation, a critical process in the parasite's hemoglobin degradation pathway. researchgate.net This dual-target approach is a highly desirable feature for antimalarial drug development.

Table 4: In Vitro Activity of a Representative 1,5-Naphthyridine PI4K Inhibitor

| Compound Series | Target | Assay | Reported IC₅₀ |

|---|---|---|---|

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium vivax PI4K | ADP-Glo Kinase Assay (recombinant enzyme) | Varies by substitution |

| Plasmodium falciparum | Parasite Lactate Dehydrogenase Assay (whole cell) | Varies by substitution |

In Vitro Antimalarial Activity

Similarly, there is a lack of specific data on the in vitro antimalarial activity of this compound. The quinoline (B57606) core, a related heterocyclic system, is a well-known pharmacophore in many antimalarial drugs. However, extrapolation of this activity to the 1,7-naphthyridine scaffold, and specifically to the 2-chloro-4-amino substituted variant, is not scientifically sound without direct experimental evidence. No studies assessing its efficacy against parasitic strains, such as Plasmodium falciparum, were found.

Neurotropic Activity Assessment in Cellular Models

The neurotropic activity of this compound in cellular models has not been documented in the reviewed scientific literature. Consequently, there is no available in vitro data to suggest any potential anticonvulsant, sedative, or anxiolytic mechanisms. Investigations into its effects on neuronal ion channels, neurotransmitter receptors, or other central nervous system targets have not been reported.

Data Tables

As no in vitro research findings for this compound were identified in the specified areas, no data tables can be generated.

Advanced Derivatives and Structure Activity Relationship Sar Studies of 2 Chloro 1,7 Naphthyridin 4 Amine Analogues

Rational Design Principles for Naphthyridine Scaffold Modification

The rational design of novel 2-chloro-1,7-naphthyridin-4-amine (B6226108) analogues is guided by a deep understanding of its chemical properties and its potential interactions with biological targets. The naphthyridine core is an electron-deficient system, which influences the reactivity of its substituents. The chlorine atom at the C2 position is a key functional group that can be readily displaced by various nucleophiles, providing a primary avenue for diversification. The amino group at the C4 position offers another site for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity.

Key principles in the rational design of these analogues include:

Bioisosteric Replacement: Replacing the chlorine atom or modifying the amino group with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography data of target proteins to design derivatives that can form specific interactions with the active site.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them from the naphthyridine scaffold to create more potent molecules.

Modulation of Physicochemical Properties: Systematically altering substituents to optimize properties such as solubility, lipophilicity, and metabolic stability.

Systematic Derivatization Strategies of the this compound Core

The derivatization of the this compound core can be systematically approached by modifying the amino group, substituting the naphthyridine ring, or incorporating other heterocyclic moieties.

The primary amino group at the C4 position is a versatile handle for introducing a variety of substituents through well-established synthetic methodologies.

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides or reductive amination. Direct alkylation of the amino group can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form amide derivatives. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation.

Condensation Reactions: Condensation with aldehydes and ketones can lead to the formation of Schiff bases (imines). These imines can be of interest in their own right or can serve as intermediates for further transformations, such as reduction to secondary amines.

Table 1: Representative Examples of N-Alkylation and N-Acylation of this compound

| Reagent | Reaction Type | Product |

| Benzyl bromide | N-Alkylation | 2-Chloro-N-benzyl-1,7-naphthyridin-4-amine |

| Acetyl chloride | N-Acylation | N-(2-Chloro-1,7-naphthyridin-4-yl)acetamide |

| Benzaldehyde, then NaBH4 | Reductive Amination | 2-Chloro-N-benzyl-1,7-naphthyridin-4-amine |

| Benzoic acid, HATU | Amide Coupling | N-(2-Chloro-1,7-naphthyridin-4-yl)benzamide |

The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution. However, other positions on the naphthyridine ring can also be functionalized, often requiring more forcing conditions or the use of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The chloro group can be coupled with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the chloro group with a wide range of primary and secondary amines, providing a powerful tool for synthesizing diverse amino-substituted derivatives.

Sonogashira Coupling: The introduction of alkynyl groups can be achieved through coupling with terminal alkynes.

Table 2: Examples of Substitutions on the this compound Ring

| Reagent | Reaction Type | Position | Product |

| Aniline | SNAr | C2 | N2-Phenyl-1,7-naphthyridine-2,4-diamine |

| Phenylboronic acid | Suzuki Coupling | C2 | 2-Phenyl-1,7-naphthyridin-4-amine |

| Piperidine | Buchwald-Hartwig Amination | C2 | 2-(Piperidin-1-yl)-1,7-naphthyridin-4-amine |

The incorporation of other heterocyclic rings can significantly impact the biological activity of the resulting molecules. This can be achieved by either using a heterocyclic nucleophile in an SNAr reaction at the C2 position or by introducing a heterocycle via a cross-coupling reaction. For instance, reacting this compound with a heterocyclic amine like morpholine would yield 2-(morpholino)-1,7-naphthyridin-4-amine. Similarly, a Suzuki coupling with a heteroaryl boronic acid, such as pyridine-3-boronic acid, would introduce a pyridine (B92270) ring at the C2 position.

Positional and Substituent Effects on Reactivity and In Vitro Biological Properties

The position and nature of substituents on the 1,7-naphthyridine (B1217170) scaffold have a profound effect on both the chemical reactivity and the biological properties of the molecule.

Electronic Effects: Electron-donating groups (EDGs) on the naphthyridine ring can increase the electron density of the system, potentially making it more susceptible to electrophilic attack and modulating the pKa of the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can enhance the reactivity of the C2-chloro group towards nucleophilic substitution.

Steric Effects: The size and shape of substituents can influence the molecule's ability to bind to a biological target. Bulky groups can create steric hindrance, which may either prevent binding or, in some cases, enhance selectivity by favoring a specific binding conformation.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can significantly impact the molecule's interaction with a target protein. For example, the amide group introduced via acylation can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Structure-activity relationship studies on related naphthyridine derivatives have shown that small modifications can lead to significant changes in biological activity. For instance, in a series of 1,8-naphthyridine-based kinase inhibitors, the nature of the substituent at the C7 position was found to be critical for potency and selectivity.

Combinatorial Chemistry and Library Synthesis for Naphthyridine Research

Combinatorial chemistry and high-throughput screening are powerful tools for exploring the chemical space around the 1,7-naphthyridine scaffold. By systematically combining a set of building blocks, large libraries of derivatives can be rapidly synthesized and screened for biological activity.

A common strategy for the combinatorial synthesis of this compound derivatives involves a multi-step sequence where the core is first synthesized and then diversified. For example, a library of amides could be generated by reacting the 4-amino group with a diverse set of carboxylic acids in a parallel synthesis format. Similarly, a library of C2-substituted derivatives could be created by reacting the 2-chloro compound with a library of amines or boronic acids.

The resulting libraries can then be screened against a panel of biological targets to identify hit compounds. These hits can then be further optimized using the rational design principles discussed earlier to develop lead compounds with improved potency, selectivity, and drug-like properties.

Fragment-Based Drug Discovery Approaches Applied to Naphthyridines (pre-clinical, academic focus)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov FBDD is particularly well-suited for the discovery of kinase inhibitors. nih.gov

While specific examples of FBDD applied directly to the this compound scaffold are not prominent in the literature, the general principles of FBDD can be readily applied to the broader naphthyridine class of compounds. The 1,7-naphthyridine core itself can be considered a valuable fragment for screening against various targets, particularly protein kinases.

The process of applying FBDD to a target using a naphthyridine-based approach would typically involve the following steps:

Fragment Library Design and Screening: A library of fragments, which could include the basic 1,7-naphthyridine core and simple derivatives, would be assembled. These fragments would be screened against the target of interest (e.g., a protein kinase) using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode of these hits is then typically determined, often through co-crystallization with the target protein.

Fragment Evolution/Linking: Once a fragment hit is validated, medicinal chemists employ various strategies to increase its potency. This can involve "growing" the fragment by adding functional groups to occupy adjacent binding pockets or "linking" two or more fragments that bind to different sites on the protein.

For the this compound scaffold, a hypothetical FBDD approach could involve screening fragments that represent different parts of the molecule.

The following table illustrates potential fragments derived from this compound and their potential for use in an FBDD campaign.

| Fragment | Chemical Name | Rationale for Inclusion in a Library | Potential for Growth |

| 1,7-Naphthyridine | The core heterocyclic scaffold, providing a rigid framework for building upon. | Can be elaborated at multiple positions (C2, C4, C5, C6, C8) to interact with various pockets in a binding site. |

| 4-Amino-1,7-naphthyridine | Introduces a key hydrogen-bonding feature. | The amino group can be further substituted, or modifications can be made to the naphthyridine ring. |

| 2-Chloro-1,7-naphthyridine (B1592170) | Presents a halogen atom that can participate in halogen bonding. | The chloro group can be replaced with other halogens or functional groups to probe the binding site. |

Academic research has demonstrated the utility of FBDD in discovering inhibitors for a wide range of targets. frontiersin.org The application of these principles to the 1,7-naphthyridine scaffold holds promise for the discovery of novel therapeutic agents.

Based on the conducted research, there is a significant lack of specific information available in the public domain regarding the future perspectives and emerging research avenues for the chemical compound “this compound.” The performed searches did not yield any relevant data for the specified topics of novel synthetic methodologies, advanced analytical techniques, AI and machine learning applications, new in vitro biological targets, multi-targeting agents, or academic research collaborations focused on this particular compound.

Therefore, it is not possible to generate a detailed, scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound.” The available information is too general and pertains to the broader class of naphthyridines, which would violate the user's strict instructions to focus only on the specified compound.

Q & A

Q. What are the primary synthetic routes to prepare 2-Chloro-1,7-naphthyridin-4-amine?

- Methodological Answer : The compound can be synthesized via:

- Aminolysis of halogenated precursors : Reacting 5,8-dichloro-1,7-naphthyridine with KNH₂ in NH₃, followed by oxidation with KMnO₄ to yield amino derivatives (52–75% yield) .

- Reduction of nitro groups : Catalytic hydrogenation (Raney Ni, H₂) of nitro-substituted naphthyridines in aqueous NaOH or methanol .

- Direct amination : Using substrates like 3-(benzylaminophenethyliden)amino-4-pyridinecarbonitrile under basic conditions (BuONa, BuOH, reflux) .

Key Considerations : Ensure anhydrous conditions for aminolysis and monitor reaction times to avoid over-reduction.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Reactivity : Avoid water contact, as it may release toxic gases (e.g., HCl, phosphorus oxides) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a dry, locked cabinet away from oxidizers .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR (e.g., amine protons at δ 5–6 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS .

- Elemental Analysis : Ensure >95% purity by CHN analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in amino group introduction?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Raney Ni (e.g., Pd/C) for nitro reductions to minimize side products .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus alcohols (MeOH, EtOH) for aminolysis. Higher yields (75%) are reported in MeOH with KNH₂ .

- Temperature Control : Maintain 90°C for Suzuki-Miyaura couplings (as in derivative synthesis) to enhance regioselectivity .

Example Optimization Table :

| Substrate | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5,8-Dichloro-1,7-naphthyridine | Aminolysis | KNH₂/NH₃, KMnO₄, 15 min | 52% | |

| 3-Nitro-1,7-naphthyridin-4-one | Catalytic H₂ | Raney Ni, H₂, MeOH, 20°C | 75% |

Q. How to resolve contradictions in reported reaction yields for similar substrates?

- Methodological Answer :

- Data Triangulation : Compare solvent systems (e.g., aqueous NaOH vs. methanol in nitro reductions) .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dihydrochloride salts) that may reduce isolated yields .

- Replicate with Controls : Repeat experiments using identical substrates (e.g., dibromo vs. dichloro derivatives) to assess halogen effects .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodological Answer :

- Stabilizers : Add desiccants (molecular sieves) to storage containers to prevent hydrolysis .

- Inert Atmospheres : Conduct reactions under N₂/Ar to avoid oxidative degradation .

- Low-Temperature Storage : Store at –20°C in amber vials to slow photodegradation .

Q. How to design derivatives for enhanced bioactivity while maintaining core stability?

- Methodological Answer :

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., cyano, chloro) at position 3 to improve enzyme inhibition .

- Ring Modifications : Synthesize 1,7-naphthyridine-4-amine analogs fused with pyridyl or biphenyl moieties for receptor targeting .

- Stability Assays : Use accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of derivatives .

Data Contradiction Analysis

Q. Why do halogenated analogs show variable yields in aminolysis (e.g., 52% for Cl vs. 33% for Br)?

- Methodological Answer :

- Steric Effects : Larger bromo groups hinder nucleophilic attack by NH₃/KNH₂, reducing reaction efficiency .

- Electronic Effects : Br’s lower electronegativity vs. Cl may slow oxidative steps (e.g., KMnO₄-mediated amination) .

- Mitigation : Increase reaction time or use phase-transfer catalysts (e.g., TBAB) for bromo substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.